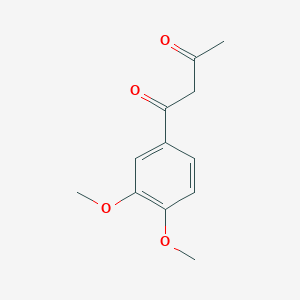![molecular formula C18H19N3O2S B2965966 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide CAS No. 946250-41-5](/img/structure/B2965966.png)
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[3,2-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a fused ring system containing a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a pyrimidine ring (a six-membered ring with two nitrogen atoms).
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This can include halogen-containing compounds such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidines includes a fused ring system with a thiazole and a pyrimidine ring. The specific compound you mentioned would also have additional functional groups attached to this core structure, including a phenylbutanamide group.Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidines can vary depending on their specific structure. For example, their solubility can be influenced by the presence of different functional groups.Applications De Recherche Scientifique
Synthesis and Biological Activities
Anticancer Activity
Research involving the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has demonstrated notable anticancer activity, especially against the MCF-7 human breast adenocarcinoma cell line. These compounds, including variations of the pyrimidine derivatives, were synthesized through various chemical reactions and tested for their antitumor activity, showing potent inhibitory activity in some cases (Abdellatif et al., 2014).
Antifungal Effect
Derivatives of dimethylpyrimidin have been synthesized and evaluated for their antifungal effects, particularly against Aspergillus terreus and Aspergillus niger. These compounds exhibited significant antifungal activity, highlighting their potential as antifungal agents (Jafar et al., 2017).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics has shown promising insecticidal and antibacterial activities. These compounds were synthesized using microwave irradiative cyclocondensation and evaluated for their biological potential against Pseudococcidae insects and selected microorganisms (Deohate et al., 2020).
Herbicidal Activity
Novel compounds containing pyrimidine and 1,3,4-thiadiazole rings have been designed, synthesized, and tested for their selective herbicidal activity against Brassica campestris L. These studies indicate the compounds' moderate to good efficacy, suggesting their utility in agricultural applications (Liu & Shi, 2014).
Anti-biofilm Activities
Core-shell nanocoatings incorporating thiadiazolopyrimidin-ium derivatives have been developed for their anti-biofilm properties against Candida albicans, showcasing a novel approach to combat biofilm-associated fungal infections with non-cytotoxic strategies (Olar et al., 2020).
Antimicrobial Properties
Thiourea derivatives and fused heterocyclic compounds synthesized from dimethylpyrimidin have exhibited broad-spectrum activity against various microorganisms, showing higher efficacy against fungi compared to bacteria (Saeed et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-11-24-18-19-13(2)16(17(23)21(12)18)20-15(22)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPFKULRWWFQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2965883.png)


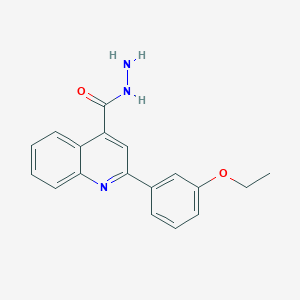
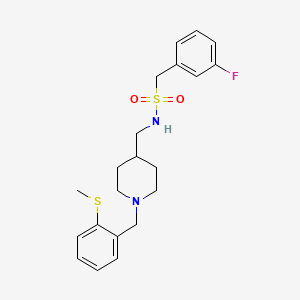
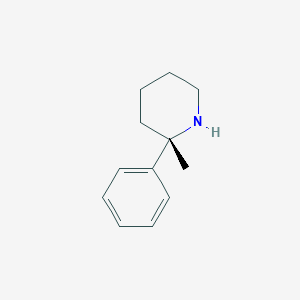
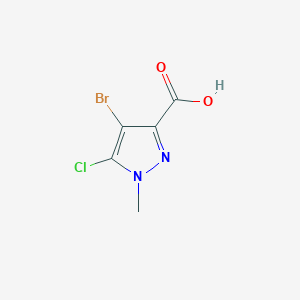
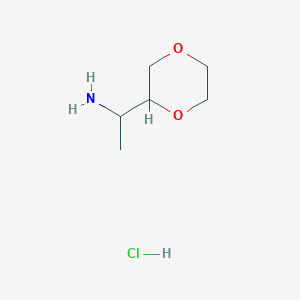

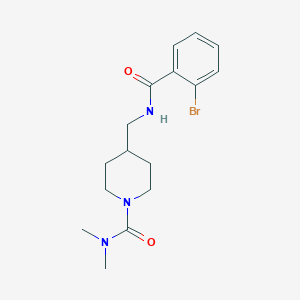
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2965900.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2965902.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)
